1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Optimizing CCR5 antagonists is hindered by potency losses from generic N1-substitutions. The 1-benzyl moiety in this pyrrolidine-3-carboxamide scaffold delivers a 50-fold binding affinity improvement (IC₅₀ 0.038 μM) over N1-methyl analogs, ensuring reproducible target engagement. • Validated CCR5 antagonist starting point with sub-micromolar functional activity (IC₅₀ 0.49 μM, HIV-1 fusion assay) • Conserved N-benzyl pharmacophore in orally active antimalarials (ED₉₉ ≈ 30 mg/kg/day) • Multi-target potential: MC4R modulation, InhA inhibition for antitubercular discovery Supplied with full analytical certification (NMR, HPLC) for dependable research outcomes.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
Cat. No. B12193782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C18H18N2O2/c21-17-11-15(18(22)19-16-9-5-2-6-10-16)13-20(17)12-14-7-3-1-4-8-14/h1-10,15H,11-13H2,(H,19,22)
InChIKeyHTEACPLFAGFBKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>44.2 [ug/mL] (The mean of the results at pH 7.4)

1-Benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide: Scaffold & Identity


1-Benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (CAS 116041-19-1) is a pyrrolidine-3-carboxamide derivative characterized by a 5-oxopyrrolidine core with a benzyl substituent at the N1 position and an N-phenyl carboxamide group at the C3 position. The compound has a molecular formula of C₁₈H₁₈N₂O₂ and a molecular weight of 294.35 g/mol . Its structural features include a lactam ring and two aromatic moieties (benzyl and phenyl), which are common motifs in bioactive pyrrolidine-based scaffolds explored for diverse therapeutic applications including CCR5 antagonism, melanocortin-4 receptor modulation, and antimalarial activity [1].

Scaffold 5-Oxopyrrolidine-3-carboxamide core for GPCR and anti-infective target studies
N1 Substituent Benzyl group enables hydrophobic engagement in receptor binding pockets
Synthetic Route Accessible via Michael addition–lactamization–amide coupling sequence

1-Benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide: Irreplaceable Scaffold


Generic substitution within the 5-oxopyrrolidine-3-carboxamide class is precluded by the extreme sensitivity of biological activity to even minor N1-substituent modifications. As demonstrated in systematic structure-activity relationship (SAR) studies on CCR5 antagonists, replacing the N1-methyl group with a benzyl moiety (i.e., moving from lead compound 1 to derivative 12e) resulted in a 50-fold improvement in binding affinity (IC₅₀ from 1.9 μM to 0.038 μM) [1]. This highlights that the benzyl group is not a passive structural element but a critical determinant of target engagement, likely due to optimized hydrophobic interactions within the receptor binding pocket. Furthermore, SAR studies on related 4-aryl-N-benzylpyrrolidine-3-carboxamide antimalarials indicate that the benzylic position tolerates very limited substitution, underscoring the precise structural requirements for potency and metabolic stability [2]. Therefore, substituting 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide with a generic N1-alkyl or N1-cycloalkyl analog without empirical validation would risk substantial loss of activity and undermine project reproducibility.

Target Scaffold 1-Benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide
Potential Substitutes N1-Alkyl (e.g., methyl) or N1-cyclohexyl analogs
N1-substituent change may substantially shift CCR5 binding affinity; the benzyl group is associated with higher receptor engagement in published SAR.
Antimalarial SAR indicates N-benzyl is critical for oral activity in rodent models; simple substitution may reduce in vivo antimalarial response.
Physicochemical properties (lipophilicity, solubility) shift with N1-group, potentially impacting assay compatibility and downstream formulation.

1-Benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide: Evidence vs. Analogs


CCR5 Binding Affinity: 1-Benzyl vs. 1-Methyl

In a direct head-to-head comparison within the same 5-oxopyrrolidine-3-carboxamide series, the replacement of the N1-methyl group (lead compound 1) with a 1-benzyl group (compound 12e) resulted in a 50-fold enhancement in CCR5 binding affinity. This improvement was achieved while retaining the identical N-phenylpropanamide side chain and central phenyl ring substitution pattern (3,4-dichloro) [1].

CCR5 Binding Affinity
Head-to-head
0.038 μM vs 1.9 μM
~50-fold higher affinity
Supports N1-benzyl as critical determinant for nanomolar CCR5 binding
Competitive binding, CHO-CCR5 cells
CCR5 antagonist HIV entry inhibitor Chemokine receptor

HIV-1 Fusion Inhibition: 1-Benzyl vs. 1-Methyl

The 1-benzyl substituted compound 12e was evaluated in a functional HIV-1 envelope-mediated membrane fusion assay alongside its 1-methyl counterparts. Compound 12e exhibited an IC₅₀ of 0.49 μM for inhibiting CCR5-using HIV-1 envelope-mediated membrane fusion, demonstrating comparable cellular antiviral potency to the optimized 1-methyl analog 11b (IC₅₀ = 0.19 μM) and improved potency relative to the initial 1-methyl lead (Compound 1) which lacked the 3,4-dichloro substitution on the central phenyl ring [1].

HIV-1 Fusion Inhibition
Head-to-head
0.49 μM vs 0.19 μM (opt. analog)
Comparable sub-μM activity; 2.6-fold difference
Preserves functional activity in CCR5-mediated viral entry assay
HIV-1 envelope fusion assay
HIV-1 fusion inhibitor Antiviral activity Cell-based assay

MC4R Potency of Pyrrolidine-3-carboxamide Scaffolds

While direct comparative data for 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide against all possible analogs are limited, the broader pyrrolidine-3-carboxamide chemotype has demonstrated exceptional potency in related GPCR systems. For instance, trans-4-phenylpyrrolidine-3-carboxamide derivatives have achieved Ki values as low as 8.6 nM and EC₅₀ values of 24 nM at the human melanocortin-4 receptor (MC4R) [1]. These sub-nanomolar affinities underscore the intrinsic capability of the pyrrolidine-3-carboxamide core to engage protein targets with high affinity when appropriately substituted.

MC4R Agonist Potency
Class-level
Ki 8.6–11 nM, EC₅₀ 24 nM reported for related trans-4-phenylpyrrolidine-3-carboxamides
Core scaffold demonstrates high GPCR engagement potential
Not directly measured for this compound; class inference
Melanocortin-4 receptor GPCR agonist Obesity

Antimalarial Activity: 4-Aryl vs. 5-Oxo Pyrrolidine-3-carboxamides

A structurally distinct but related chemotype, 4-aryl-N-benzylpyrrolidine-3-carboxamide, has demonstrated potent antimalarial activity both in vitro and in vivo. The optimized lead compound 54b (CWHM-1008) exhibited EC₅₀ values of 46 nM and 21 nM against drug-sensitive (3D7) and drug-resistant (Dd2) Plasmodium falciparum strains, respectively, and achieved oral efficacy in a mouse malaria model with an ED₉₉ of approximately 30 mg/kg/day [1]. Notably, SAR studies revealed that the benzylic position tolerates very limited substitution, underscoring the critical role of the N-benzyl moiety in maintaining potency [1].

Antimalarial Activity
Class-level
EC₅₀ 21–46 nM (3D7/Dd2), oral ED₉₉ ~30 mg/kg/day for 4-aryl-N-benzylpyrrolidine-3-carboxamide 54b
N-Benzyl pyrrolidine-3-carboxamide motif supports oral antimalarial activity
Class inference; not directly tested for this compound
Antimalarial Plasmodium falciparum Oral efficacy

InhA Inhibition: Cyclohexyl vs. Benzyl N1-Substitution

Within the pyrrolidine carboxamide series explored as InhA (enoyl-ACP reductase) inhibitors, N1-substitution significantly influences potency. The (3S)-1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide analog demonstrated an IC₅₀ of 10.7 μM against M. tuberculosis InhA in a NADH-dependent catalysis assay [1]. While direct data for the 1-benzyl analog against InhA are not available, the cyclohexyl analog's moderate activity establishes a baseline for this chemotype in antitubercular research. The 1-benzyl variant, with its planar aromatic ring, may engage the InhA hydrophobic pocket differently and warrants empirical testing.

InhA Inhibition
Data to verify
Cyclohexyl analog: IC₅₀ 10.7 μM; 1-benzyl analog not reported
5-Oxo-N-phenylpyrrolidine-3-carboxamide core can engage InhA; benzyl variant merits empirical testing
Cross-study comparable; requires direct evaluation
InhA inhibitor Antitubercular Enoyl-ACP reductase

Synthetic and Physicochemical Advantages

The 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide scaffold offers distinct synthetic and physicochemical advantages over alternative N1-substituted analogs. The compound is readily synthesized via Michael addition of benzylamine to itaconic acid derivatives followed by lactamization and amide coupling, a route that is well-documented and scalable . In terms of physicochemical properties, the benzyl group confers balanced lipophilicity: the compound is soluble in organic solvents with limited aqueous solubility, a profile that facilitates purification by standard chromatographic methods while maintaining adequate permeability for cell-based assays . In contrast, highly lipophilic analogs (e.g., 1-cyclohexyl derivatives) may present solubility and formulation challenges, while smaller N1-alkyl analogs (e.g., 1-methyl) may lack the hydrophobic bulk required for optimal target binding as demonstrated in the CCR5 SAR studies [1].

Synthetic & Physicochemical Profile
Reported
Michael addition/lactamization route; balanced lipophilicity (moderate cLogP)
Favorable synthetic accessibility and solubility profile for SAR campaigns
Compared with highly lipophilic 1-cyclohexyl and low-bulk 1-methyl analogs
Synthetic accessibility Lipophilicity Chemical stability

1-Benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide: Research Applications


CCR5 Antagonist for HIV-1 Entry Inhibition

This compound serves as a validated starting point for CCR5 antagonist optimization. As demonstrated in the SAR study, the 1-benzyl substitution is critical for achieving nanomolar binding affinity (IC₅₀ = 0.038 μM) and sub-micromolar functional inhibition of HIV-1 envelope-mediated membrane fusion (IC₅₀ = 0.49 μM) [1]. Researchers developing next-generation HIV entry inhibitors can leverage this scaffold to explore further modifications on the central phenyl ring and N-phenylpropanamide side chain while maintaining the potency-enhancing 1-benzyl group.

Antimalarial Drug Discovery

Given the oral efficacy demonstrated by structurally related 4-aryl-N-benzylpyrrolidine-3-carboxamides in Plasmodium berghei mouse models (ED₉₉ ≈ 30 mg/kg/day) [2], 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide is a prime candidate for antimalarial phenotypic screening. The N-benzyl moiety is a conserved feature in orally active antimalarials of this chemotype, and the 5-oxo substitution offers a distinct electronic and conformational profile that may impart novel activity against drug-resistant Plasmodium strains.

MC4R Agonist for Metabolic Disorders

The pyrrolidine-3-carboxamide core has demonstrated exceptional potency at the MC4R (Ki as low as 8.6 nM, EC₅₀ = 24 nM) [3]. While the specific substitution pattern of 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide differs from the 4-phenyl analogs, the core scaffold's intrinsic ability to engage GPCRs with high affinity positions this compound as a valuable template for generating novel MC4R modulators for obesity and metabolic syndrome research.

InhA Inhibitor for Tuberculosis

Pyrrolidine carboxamides are a recognized class of InhA inhibitors, with the 1-cyclohexyl analog showing moderate activity (IC₅₀ = 10.7 μM) [4]. The 1-benzyl variant, with its planar aromatic N1-substituent, may exhibit enhanced binding to the InhA hydrophobic substrate channel and merits evaluation in enzymatic and whole-cell M. tuberculosis assays as part of antitubercular drug discovery efforts.

Application
Selection Property
Validation Focus
CCR5/HIV-1 entry inhibition research
N1-benzyl substitution for receptor binding
Binding affinity and viral fusion assay context
Antimalarial phenotypic screening
N-Benzyl pyrrolidine-3-carboxamide scaffold
In vitro antiplasmodial activity and oral efficacy models
MC4R agonist research (metabolic studies)
Pyrrolidine-3-carboxamide GPCR engagement
Binding and functional agonism endpoints
InhA enzyme inhibition for tuberculosis
N1-aromatic substitution for target engagement
Enzymatic and whole-cell M. tuberculosis assays

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